Benzyl vs. Phenyl C5 Substituent: Steric Differentiation in Chiral Auxiliary Applications
For oxazinanone-based chiral auxiliaries, the steric bulk of the C5 substituent is the primary determinant of diastereoselectivity in enolate alkylation reactions [1]. 5-Benzyl-1,3-oxazinan-2-one provides a benzyl substituent that offers distinct conformational constraints compared to 5-phenyl-1,3-oxazinan-2-one. The benzyl group introduces a flexible methylene spacer between the aromatic ring and the oxazinanone core, enabling different enolate face-shielding geometries than the directly attached phenyl ring [2].
| Evidence Dimension | Steric bulk and conformational flexibility of C5 substituent in chiral auxiliary applications |
|---|---|
| Target Compound Data | Benzyl substituent at C5 (C11H13NO2, MW 191.23) [3] |
| Comparator Or Baseline | 5-Phenyl-1,3-oxazinan-2-one (direct phenyl attachment at C5); 5-alkyl substituted oxazinanones |
| Quantified Difference | Benzyl group introduces a methylene spacer providing increased rotational freedom and distinct π-stacking potential compared to directly attached aryl groups [1][2] |
| Conditions | Enolate alkylation and aldol reaction stereochemical control applications [1] |
Why This Matters
This structural distinction alters enolate facial selectivity and reaction diastereoselectivity, making the benzyl-substituted variant a distinct synthetic tool for asymmetric transformations.
- [1] Davies SG, Garner AC, Roberts PM, et al. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Org Biomol Chem. 2006;4:2753. View Source
- [2] Davies SG, Garner AC, Roberts PM, et al. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Org Biomol Chem. 2006;4:2753. View Source
- [3] ChemSrc. 1803596-94-2_CAS No.:1803596-94-2 - 5-Benzyl-1,3-oxazinan-2-one. Molecular Formula: C11H13NO2. Molecular Weight: 191.23. 2024. View Source
